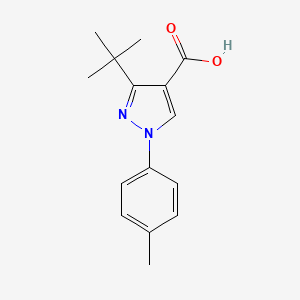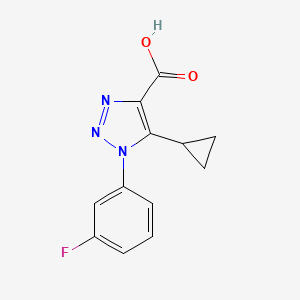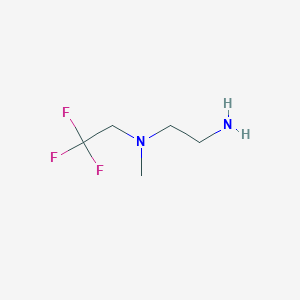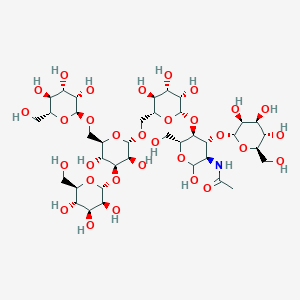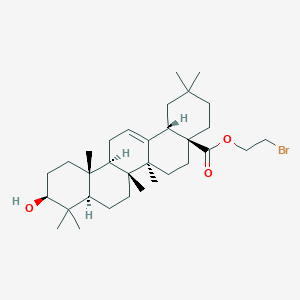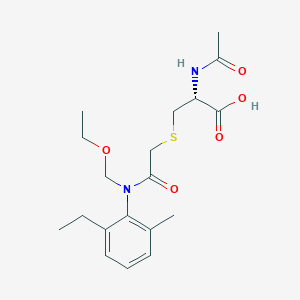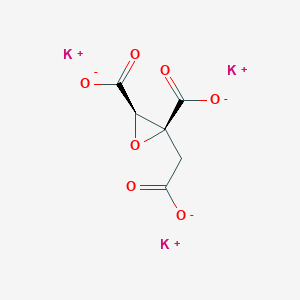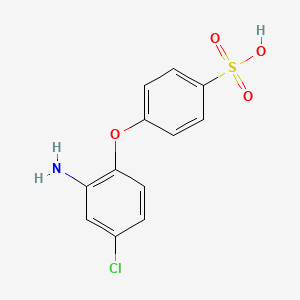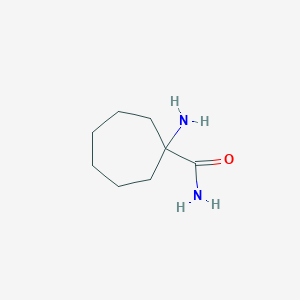
1-Aminocycloheptanecarboxamide
Overview
Description
1-Aminocycloheptanecarboxamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 1-Aminocycloheptanecarboxamide consists of a seven-membered ring (cycloheptane) with an amine (-NH2) and a carboxamide (-CONH2) functional group attached to the same carbon atom .Physical And Chemical Properties Analysis
1-Aminocycloheptanecarboxamide has a molecular weight of 156.23 g/mol . It has a predicted boiling point of 327.2 °C at 760 mmHg and a predicted density of 1.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Applications
Stereoselective Synthesis : 1-Aminocyclopropanecarboxylic acid derivatives, related to 1-Aminocycloheptanecarboxamide, are synthesized from dehydroamino acid derivatives via sulfur ylide. This process achieves reasonable diastereoselection and yields, indicating potential applications in stereoselective synthesis (Zhou et al., 2011).
Peptide Synthesis : The total synthesis of dendroamide A, a peptide-derived macrocycle with potential medicinal properties, utilizes Fmoc-protected amino acids, including structures similar to 1-Aminocycloheptanecarboxamide. This synthesis demonstrates the compound's utility in the formation of complex peptide structures (You & Kelly, 2003).
One-Step Synthesis of Dicarboxamides : The palladium-catalysed aminocarbonylation process, which employs compounds related to 1-Aminocycloheptanecarboxamide, allows for the efficient synthesis of dicarboxamides. This indicates its potential in simplifying complex chemical syntheses (Carrilho et al., 2015).
Biological and Medicinal Research
Antidepressant and Anxiolytic Effects : Compounds similar to 1-Aminocycloheptanecarboxamide, like 1-Aminocyclopropanecarboxylic acid, have shown antidepressant and anxiolytic actions in animal models. This suggests potential applications in the treatment of mood disorders (Trullás et al., 1991).
Tumor Growth Inhibition : Certain alicyclic α-amino acids, structurally related to 1-Aminocycloheptanecarboxamide, have exhibited significant anti-tumor activity. This highlights its potential use in developing cancer therapeutics (Connors et al., 1960).
Transport and Fate in Cancer Cells : Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic acid, a compound related to 1-Aminocycloheptanecarboxamide, has been studied for its transport mechanism in prostate cancer cells. Understanding this mechanism is crucial for the development of effective cancer diagnostic tools (Okudaira et al., 2011).
properties
IUPAC Name |
1-aminocycloheptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7(11)8(10)5-3-1-2-4-6-8/h1-6,10H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIKLGPOGVJVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocycloheptanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




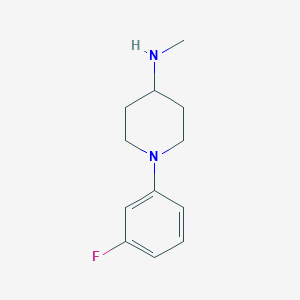
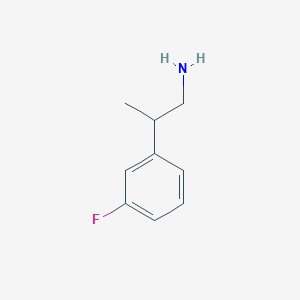
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
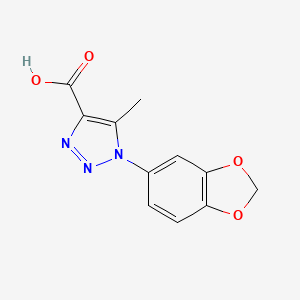
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
